1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide (1:1) is a chemical compound that belongs to the class of organic compounds known as benzofurans. It is recognized as an impurity related to the antidepressant medication citalopram, specifically classified as a citalopram-related compound H. This compound is of interest primarily in pharmaceutical research and development due to its structural similarity to citalopram and its implications in drug manufacturing processes.
1-Isobenzofuranpropanamine is classified under:
The synthesis of 1-Isobenzofuranpropanamine typically involves multi-step organic reactions, including:
The synthesis may utilize various reagents and solvents under controlled conditions to ensure yield and purity. For instance, starting materials can include 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran and N,N-dimethylpropan-1-amine, with hydrobromic acid facilitating the formation of the hydrobromide salt .
The molecular structure of 1-Isobenzofuranpropanamine can be represented by the following:
Br.CN(C)CCCC1(OCc2cc(Br)ccc12)c3ccc(F)cc3
InChI=1S/C19H21BrFNO.BrH/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19
The compound features:
As an impurity in citalopram production, 1-Isobenzofuranpropanamine may undergo various chemical reactions during synthesis or degradation processes. Key reactions include:
The stability and reactivity of this compound are influenced by its functional groups, particularly the bromine and fluorine atoms which can participate in electrophilic aromatic substitution reactions or nucleophilic attacks under specific conditions .
Key physical properties include:
Chemical properties encompass:
Relevant data includes:
1-Isobenzofuranpropanamine has significant applications in:
This compound serves as an important tool for understanding the synthesis and quality assurance processes within the pharmaceutical industry, particularly concerning antidepressants like citalopram .
CAS No.: 120066-54-8
CAS No.: 4678-45-9
CAS No.: 102-94-3
CAS No.: 21420-58-6